Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
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Overview
Description
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its complex structure, which includes a diazenyl group, a sulfonate group, and multiple hydroxyl groups, contributing to its unique chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 2,4-dihydroxyaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid in an alkaline medium. This step forms the azo compound, which is the core structure of the target molecule.
Neutralization and Purification: The resulting product is neutralized with sodium hydroxide to form the sodium salt, followed by purification steps such as recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various chemical transformations.
Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind selectively to certain biomolecules makes it valuable in histological studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its structural analogs are studied for their interactions with biological targets.
Industry
Industrially, this compound is used in the manufacturing of dyes and pigments for textiles, paper, and leather
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and interact with biological macromolecules. The diazenyl group facilitates electron transfer processes, while the sulfonate group enhances solubility in aqueous environments. These interactions are crucial for its function as a dye and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- Sodium;4-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
- Sodium;5-bromo-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
- Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
Uniqueness
Compared to its analogs, this compound is unique due to the presence of the chloro group, which influences its reactivity and interaction with other molecules. This structural feature can enhance its stability and alter its electronic properties, making it distinct in its applications and behavior.
Properties
IUPAC Name |
sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S.Na/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17;/h1-5,16-18H,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCYMDZJMDTMG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN2NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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